molecular formula C11H13NO2 B2592380 (2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one CAS No. 106129-86-6

(2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B2592380
CAS No.: 106129-86-6
M. Wt: 191.23
InChI Key: SVBCOAAIOJDZNC-BQYQJAHWSA-N
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Description

(2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one is an organic compound characterized by the presence of a dimethylamino group, a hydroxyphenyl group, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one typically involves the condensation of 2-hydroxyacetophenone with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-hydroxyacetophenone+dimethylamineThis compound\text{2-hydroxyacetophenone} + \text{dimethylamine} \rightarrow \text{this compound} 2-hydroxyacetophenone+dimethylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or amines.

    Substitution: Products with substituted functional groups.

Scientific Research Applications

(2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one: Unique due to its specific functional groups and structure.

    (2E)-3-(dimethylamino)-1-(4-hydroxyphenyl)prop-2-en-1-one: Similar structure but with the hydroxy group in a different position.

    (2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12(2)8-7-11(14)9-5-3-4-6-10(9)13/h3-8,13H,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBCOAAIOJDZNC-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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